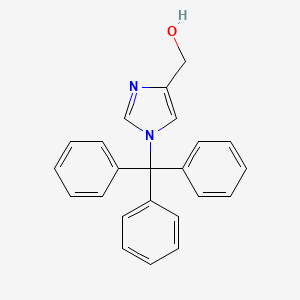

1-Trityl-1H-imidazole-4-methanol

Descripción general

Descripción

1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It has an average mass of 340.418 Da and a monoisotopic mass of 340.157562 Da .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years due to their wide range of applications. The synthesis of this compound specifically is not detailed in the search results, but there are general methods for the synthesis of imidazoles . For instance, one method involves the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring with a methanol group attached at the 1-position . This structure is also known as 1,3-diazole .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 516.1±45.0 °C at 760 mmHg, and a flash point of 265.9±28.7 °C . It also has a molar refractivity of 106.7±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 306.8±7.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Trityl-1H-imidazole-4-methanol and its derivatives are involved in complex synthetic processes. For example, related compounds have been synthesized through multi-step processes, and characterized using techniques like NMR, mass spectroscopy, and elemental analysis, highlighting their potential as precursors in biomimetic chelating ligand synthesis (Gaynor, McIntyre, & Creutz, 2023).

Applications in Organic Synthesis

Imidazole derivatives, including this compound, are crucial in the synthesis of various organic compounds. They serve as intermediates in the preparation of carbonyl compounds, acting as masked forms of carbonyl groups or synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Catalysis

These compounds are also used in catalysis. For example, L-Proline, a catalyst in methanol, facilitates the synthesis of trisubstituted and tetrasubstituted imidazoles, demonstrating the compound's role in efficient and cost-effective chemical processes (Samai, Nandi, Singh, & Singh, 2009).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, are explored for their corrosion inhibition properties. Their efficiency in protecting materials like carbon steel in acidic mediums has been demonstrated, with their molecular properties contributing to their effectiveness (Costa et al., 2021).

Photolysis and Deprotection

In the field of photochemistry, certain imidazole derivatives are used for the deprotection of benzimidazole and imidazole ribonucleosides through photolysis, indicating their role in sensitive chemical processes (Chandra & Brown, 2005).

Metal-Organic Frameworks

This compound derivatives contribute to the synthesis of metal-organic frameworks (MOFs). These MOFs, with their unique structures and properties, have potential applications in fields like catalysis, gas storage, and separation (Fan et al., 2003).

Safety and Hazards

Mecanismo De Acción

1-Trityl-1H-imidazole-4-methanol, also known as (1-Trityl-1H-imidazol-4-yl)methanol, is a chemical compound with the molecular formula C23H20N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It’s known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound has a molecular weight of 34042 , which could influence its bioavailability

Análisis Bioquímico

Biochemical Properties

1-Trityl-1H-imidazole-4-methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are crucial for cell signaling and regulation. By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and alter the levels of metabolites in these pathways. Additionally, this compound can influence the activity of cofactors and other regulatory molecules, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can influence its uptake and distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This localization can affect the compound’s ability to modulate cellular processes and biochemical reactions .

Propiedades

IUPAC Name |

(1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYFYUODSFBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327604 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33769-07-2 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)